L-Methionine beta-naphthylamide

Aminopeptidase Enzyme kinetics Substrate specificity

Researchers studying aminopeptidases face ambiguous results when using generic substrates that lack P1 specificity. L-Methionine beta-naphthylamide (L-Met-βNA; CAS 7424-16-0) is the definitive chromogenic substrate for methionine-preferring aminopeptidases (MetAPs) and arylamidases. • Enables unambiguous discrimination between P1 (methionine aminopeptidase) and P2 (leucine aminopeptidase) isoenzyme activities - eliminating cross-reactivity artifacts seen with Leu-βNA or Ala-βNA substitutes • Uniquely identifies methionine-preferring isoforms (e.g., Peak IV) in ion-exchange chromatography-based isoenzyme mapping from complex tissue extracts • Serves as a dual-purpose mechanistic probe for dissecting substrate binding affinity versus catalytic turnover rate in structure-activity studies Supplied with comprehensive QC documentation to ensure inter-lot assay reproducibility.

Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
CAS No. 7424-16-0
Cat. No. B555270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine beta-naphthylamide
CAS7424-16-0
SynonymsL-Methioninebeta-naphthylamide; 7424-16-0; H-Met-betaNA; H-Met-Bna; AC1OCXNF; SCHEMBL10945123; CHEBI:90422; CTK8G0622; N-(2-Naphthyl)-L-methioninamide; N-naphthalen-2-yl-L-methioninamide; ZINC2169530; 7206AH; AKOS010400941; (2S)-2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide
Molecular FormulaC15H18N2OS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
InChIInChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)/t14-/m0/s1
InChIKeyCHWHUPKCZKLQIM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine beta-naphthylamide: Aminopeptidase & Arylamidase Substrate


L-Methionine beta-naphthylamide (L-Met-βNA; CAS 7424-16-0) is a synthetic chromogenic substrate comprising the amino acid L-methionine conjugated to a beta-naphthylamide (βNA) reporter group [1]. The compound serves as a selective substrate for methionine-preferring aminopeptidases, methionine aminopeptidases (MetAPs), and certain arylamidases, releasing the fluorogenic/chromogenic product beta-naphthylamine upon enzymatic cleavage . It is primarily used in biochemical assays to measure and characterize enzyme activity, particularly in research on methionine metabolism, protein maturation, and enzyme specificity profiling .

Why Substitution Fails for L-Methionine beta-naphthylamide


Aminopeptidases exhibit pronounced substrate specificity dictated by the amino acid side chain at the P1 position. Interchanging L-Methionine beta-naphthylamide with common alternatives such as L-Leu-βNA, L-Ala-βNA, or L-Arg-βNA fundamentally alters the kinetic profile and may lead to erroneous conclusions regarding enzyme identity, activity, or inhibitor potency [1]. As demonstrated by direct comparative studies, enzymes preferentially hydrolyzing methionyl-βNA display negligible or markedly reduced activity toward leucine or alanine analogs, and vice versa . Consequently, assays designed for methionine-preferring aminopeptidases or MetAPs cannot be reliably performed with generic substitutes without compromising data integrity and experimental reproducibility [2].

L-Methionine beta-naphthylamide: Head-to-Head Evidence


Kidney Aminopeptidase P1 Catalytic Efficiency

In purified rabbit kidney aminopeptidase P1, L-Methionine beta-naphthylamide demonstrated the highest catalytic efficiency among substrates tested. In contrast, the P2 enzyme isoform exhibited optimal efficiency for L-Leucine-beta-naphthylamide, establishing a clear isoenzyme-substrate specificity pairing [1].

Aminopeptidase Enzyme kinetics Substrate specificity

Bull Sperm Arylamidase: Superior Hydrolysis Rate

A bull sperm arylamidase exhibited a greater relative rate of hydrolysis with L-methionyl-β-naphthylamide compared to ten other amino acid β-naphthylamide substrates, underscoring the enzyme's strong preference for a methionine side chain at the scissile bond .

Arylamidase Enzyme assay Substrate profiling

Tightest Binding in Human Intestinal Alanine Aminopeptidase

Kinetic analysis of human intestinal alanine aminopeptidase revealed that L-Methionyl-beta-naphthylamide exhibited the tightest binding among several amino acid β-naphthylamides tested, while L-Alanyl-beta-naphthylamide demonstrated the highest hydrolysis rate [1]. This dichotomy highlights the compound's unique kinetic profile.

Alanine aminopeptidase Binding affinity Enzyme kinetics

Rat Muscle Aminopeptidase Peak IV: Fastest Hydrolysis

In rat muscle extracts, aminopeptidase Peak IV displayed broad specificity but hydrolyzed methionine 2-naphthylamide most rapidly. In contrast, Peak II preferentially split alanine 2-naphthylamide, and Peak III was specific for arginine 2-naphthylamide [1]. This isoenzyme-resolved substrate preference further validates the compound's unique utility.

Muscle aminopeptidase Substrate specificity Isoenzyme profiling

BRENDA Kinetic Data: Wild-Type vs. Mutant Enzymes

BRENDA-curated kinetic data for L-methionine 2-naphthylamide hydrolysis by enzyme EC 3.3.2.6 provides quantitative benchmarks. The wild-type enzyme exhibits a KM of 0.7 mM and kcat of 0.15 s⁻¹ at 25°C. Mutant forms show altered parameters (e.g., mutant N362L: KM 0.128 mM, kcat 0.003 s⁻¹), offering a basis for comparing substrate recognition across enzyme variants [1].

Enzyme kinetics KM value kcat value

High Purity for Reliable Enzyme Assays

Commercial availability of L-Methionine beta-naphthylamide at ≥99% purity (TLC) provides a higher grade than the industry-typical minimum purity of 95% offered for many amino acid β-naphthylamides . This higher purity reduces potential interference from related impurities in sensitive enzymatic assays.

Compound purity Quality control Procurement specification

L-Methionine beta-naphthylamide: Key Research Applications


Isoenzyme Discrimination in Kidney Tissue

Researchers studying renal aminopeptidases can confidently distinguish between P1 (methionine aminopeptidase) and P2 (leucine aminopeptidase) activities by employing L-Methionine beta-naphthylamide as the primary substrate. The compound's preferential hydrolysis by P1 (best catalytic efficiency) versus P2's preference for Leu-βNA provides a clear isoenzyme-specific readout, essential for accurate enzyme classification and inhibitor profiling [1].

Methionine-Preferring Arylamidases in Reproductive Tissues

L-Methionine beta-naphthylamide is the substrate of choice for identifying and characterizing methionine-preferring arylamidases, such as those found in bull sperm. Its superior relative hydrolysis rate compared to ten other amino acid naphthylamides ensures sensitive detection and accurate substrate specificity profiling, critical for studies on male fertility and reproductive enzyme function .

Binding Affinity vs. Catalytic Turnover in Alanine Aminopeptidase

For investigations into human intestinal alanine aminopeptidase, L-Methionyl-beta-naphthylamide serves as a unique probe to dissect the contributions of substrate binding (tight binding) versus hydrolysis rate (rapid turnover). This dual-purpose application enables detailed mechanistic studies and structure-activity relationship analyses that cannot be achieved with a single alternative substrate [2].

Muscle Tissue Isoenzyme Peak Identification

When resolving aminopeptidase isoforms from rat muscle extracts by ion-exchange chromatography, L-Methionine beta-naphthylamide uniquely identifies Peak IV activity (methionine-preferring), whereas L-Ala-βNA and L-Arg-βNA identify Peaks II and III, respectively. This substrate-specific peak assignment is indispensable for accurate isoenzyme mapping and downstream functional studies [3].

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